4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Description
4-((2-((2-(Benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazoline-based compound featuring a benzylamino-thioethyl side chain and a propyl-substituted benzamide group.
- Quinazoline core formation: Likely via cyclization of anthranilic acid derivatives or thiourea intermediates, as seen in the synthesis of 4-(2-(4-oxo-2-thioxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives .
- S-alkylation: Introduction of the thioether side chain via reaction with α-halogenated ketones or aldehydes (e.g., phenacyl bromides) under basic conditions .
- Schiff base/hydrazone formation: Condensation of hydrazine derivatives with benzaldehyde or acetophenone analogs to install the benzylamino group .
Key structural motifs include:
Properties
IUPAC Name |
4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-2-16-29-26(34)22-14-12-21(13-15-22)18-32-27(35)23-10-6-7-11-24(23)31-28(32)36-19-25(33)30-17-20-8-4-3-5-9-20/h3-15H,2,16-19H2,1H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZHOALKIERHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The structure includes a quinazoline core, which is known for various biological activities, and a benzylamino group that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₄N₄O₃S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, a study demonstrated that similar compounds with quinazoline structures effectively induced apoptosis in various cancer cell lines, including breast and prostate cancer cells .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism. This interference leads to increased apoptosis in cancer cells while sparing normal cells.
Case Studies
-
Study on Pancreatic β-cell Protection
A study focused on the protective effects of benzamide derivatives against endoplasmic reticulum (ER) stress in pancreatic β-cells found that compounds structurally related to our target compound exhibited significant protective effects. The maximum activity was reported at 100% with an EC50 value of , indicating high potency in preserving cell viability under stress conditions . -
Antimicrobial Activity
Another investigation into similar thioquinazoline derivatives revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's thioether linkage is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Pharmacological Studies
Pharmacological assessments have shown that compounds like this compound possess low toxicity profiles while exhibiting high efficacy against targeted biological pathways. For instance, in vivo studies demonstrated minimal side effects compared to conventional chemotherapeutics, making it a potential candidate for further development .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Chloro-/fluorophenyl substituents (e.g., Compounds 21–24, ) increase melting points (273–300°C) and enhance enzyme affinity due to electron-withdrawing effects.
- Alkyl vs. Aryl Chains : The target compound’s N-propylbenzamide group likely improves solubility compared to bulky aryl groups (e.g., 4-isopropylbenzamide in Compound 2h ).
- Sulfonamide vs. Benzamide : Sulfonamide-containing analogs () exhibit stronger CA inhibition, whereas benzamide derivatives (, target compound) may prioritize other targets like HDACs .
Physicochemical Properties
Analysis :
- The target compound’s propyl chain balances lipophilicity and solubility, contrasting with polar sulfonamides (e.g., Compound 16 ) or highly lipophilic halogenated analogs (Compound 21 ).
- Lower yields in benzamide derivatives (e.g., 45% for Compound 2h ) suggest synthetic challenges in N-alkylation steps, which may apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
